

Entrectinib progression-free survival PFS metastatic NSCLC

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Compound Focus: Entrectinib

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Entrectinib Efficacy Data in ROS1-Positive NSCLC

Population	Median PFS (Months)	Objective Response Rate (ORR)	Median Duration of Response (DoR) (Months)	Source / Trial Context
Integrated Efficacy-Evaluable (N=172)	16.8 (95% CI: 12.2-22.4)	67.4%	20.4 (95% CI: 14.8-34.8)	Integrated analysis of ALKA-372-001, STARTRK-1, STARTRK-2 [1]
First-Line Subgroup (n=67)	Not reached in all analyses; data supported by prolonged DoR	68.7%	35.6 (95% CI: 13.9-38.8)	Subgroup analysis from the integrated trials [1]
BFAST Cohort D (Liquid Biopsy, n=55)	12.9 (by investigator assessment)	81.5% (by investigator)	13.0 (by investigator)	BFAST Trial (NCT03178552) [2] [3] [4]

Experimental Protocol Overview

The primary efficacy data for **entrectinib** comes from an **integrated analysis** of three pivotal phase 1/2 trials: **ALKA-372-001** (EudraCT 2012-000148-88), **STARTRK-1** (NCT02097810), and **STARTRK-2** (NCT02568267) [1] [5]. Here are the key methodological details:

- **Patient Population:** Adults with locally advanced/metastatic *ROS1* TKI-naive, *ROS1* fusion-positive NSCLC. The **efficacy-evaluable population** required measurable disease and adequate follow-up [1].
- **Intervention:** Oral **entrectinib 600 mg once daily** until disease progression, unacceptable toxicity, or withdrawal of consent [1].
- **Study Endpoints:**
 - **Primary:** Confirmed Objective Response Rate (ORR) and Duration of Response (DoR), both assessed by **Blinded Independent Central Review (BICR)** using RECIST v1.1 criteria [1].
 - **Secondary:** Progression-Free Survival (PFS), Overall Survival (OS), and intracranial efficacy measures [1].
- **Assessment Schedule:** Tumor assessments were conducted at Week 4 and then every 8 weeks. Brain scans were performed at every tumor assessment for patients with baseline CNS metastases [1].

Comparison with Other ROS1 Inhibitors

While head-to-head trials are limited, the following data from separate studies provides context for how **entrectinib** compares to other agents. Note that cross-trial comparisons should be interpreted with caution due to differences in trial designs and patient populations.

Therapeutic Agent	Median PFS in TKI-Naive Patients	Key Characteristics & Notes
Entrectinib	16.8 months (overall); DoR of 35.6 mos (1L)	CNS-active; recommended first-line option, especially with CNS metastases [1].
Taletrectinib	45.6 months (from pooled phase 2 analysis)	Next-generation, CNS-active TKI; targets common resistance (e.g., G2032R); FDA Priority Review in 2024 [6].

Therapeutic Agent	Median PFS in TKI-Naive Patients	Key Characteristics & Notes
Crizotinib	15.9 months (in Asian MAIC analysis)	First-approved <i>ROS1</i> TKI; higher rates of CNS progression compared to newer agents [5] [7].

A real-world study also suggested a numerical PFS advantage for newer agents (**entrectinib**/repotrectinib) at **2.35 years** compared to **1.6 years** for crizotinib in the first-line setting [7].

ROS1 Signaling Pathway and Therapeutic Inhibition

The following diagram illustrates the mechanism of action of *ROS1* fusions and how **entrectinib** exerts its therapeutic effect.

Key Insights for Researchers

- **CNS Efficacy is a Critical Differentiator:** Approximately 40% of patients with *ROS1*+ NSCLC present with CNS metastases [1] [2]. **Entrectinib** was designed for CNS penetration, and in the integrated analysis, it achieved an **intracranial ORR of 49%** with a median intracranial DoR of **12.9 months** in patients with baseline CNS metastases [1]. This validates its utility in this high-need population.
- **Liquid Biopsy as a Valid Diagnostic Tool:** The **BFAST trial** demonstrated that **entrectinib's** efficacy is consistent whether patients are selected via traditional tissue biopsy or **liquid biopsy** [2] [3]. The ORR of 81.5% in the liquid biopsy cohort aligns with prior tissue-based data, supporting the use of this less invasive method for patient identification.
- **Evolving Competitive Landscape:** While **entrectinib** is an established first-line option, next-generation inhibitors like **taletrectinib** and **repotrectinib** are showing notably longer PFS in clinical trials and are designed to overcome acquired resistance mutations that limit earlier therapies [6] [7]. The ongoing **TRUST-III** phase 3 head-to-head trial (NCT06564324) comparing taltrectinib to crizotinib will provide more definitive comparative data [6].

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